![molecular formula C9H13ClFN B1415309 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride CAS No. 2138165-91-8](/img/structure/B1415309.png)
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride
Overview
Description
“1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 2138165-91-8 . It has a molecular weight of 189.66 . The IUPAC name for this compound is 1-(3-fluoro-4-methylphenyl)ethan-1-amine hydrochloride . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is 1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
C9H12FN⋅HCl C_9H_{12}FN \cdot HCl C9H12FN⋅HCl
, has several intriguing applications in various fields of scientific research.Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of complex molecules. Its fluorinated aromatic ring system can be a valuable intermediate in synthesizing pharmaceuticals and agrochemicals .
Material Science
In material science, the compound’s unique properties can be utilized to modify surface characteristics of materials, such as creating hydrophobic coatings or enhancing the bonding properties of polymers .
Chemical Synthesis
It plays a role in chemical synthesis where it may act as a reagent or catalyst in the formation of new compounds, especially those with potential pharmacological activities .
Chromatography
Due to its distinct chemical structure, it can be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds .
Analytical Research
In analytical research, this compound can be employed in method development for detecting and analyzing fluorinated compounds within complex mixtures .
Pharmacology
Neurochemistry
Fluorine Chemistry
It is an important subject in the study of organofluorine chemistry, which explores the effects of fluorine atoms on the biological activity and chemical properties of organic molecules .
Safety and Hazards
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLAOTNJWNXKOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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